![molecular formula C9H7NO3 B061093 2-Cyano-5-methoxybenzoic acid CAS No. 179028-65-0](/img/structure/B61093.png)
2-Cyano-5-methoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Cyano-5-methoxybenzoic acid and related compounds involves multiple steps, including methylation, cyclization, and functional group transformations. For example, the methylation of dimethyl sulfate leads to methyl 4-amino-2-methoxybenzoate, which is further processed through reactions like thiocyanation, ethylation, and oxidation to yield various derivatives (Wang Yu, 2008).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray diffraction to establish the precise arrangement of atoms within a molecule. For compounds similar to 2-Cyano-5-methoxybenzoic acid, crystal structure analysis reveals the planarity or non-planarity of the rings, the angles between them, and the specific orientations of functional groups, providing insights into the compound's reactivity and properties (Xiang-Shan Wang et al., 2005).
Chemical Reactions and Properties
2-Cyano-5-methoxybenzoic acid participates in various chemical reactions, including electrophilic cyclization, which can be used to synthesize tetrahydrofurans and other cyclic compounds. The reactivity of the methoxycarbonyl group plays a crucial role in these transformations (J. Iqbal et al., 1991). Directed ortho-metalation represents another strategy for functionalizing compounds like 2-Cyano-5-methoxybenzoic acid, enabling the regioselective introduction of substituents (Thi-Huu Nguyen et al., 2006).
Physical Properties Analysis
The physical properties of 2-Cyano-5-methoxybenzoic acid, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. Intramolecular hydrogen bonding and the presence of functional groups influence these properties significantly. Research on similar compounds reveals the importance of steric interactions and hydrogen bonding in defining their solid-state structures and physical characteristics (D. H. Barich et al., 2004).
Chemical Properties Analysis
The chemical properties of 2-Cyano-5-methoxybenzoic acid, including reactivity, stability, and functional group transformations, are closely related to its molecular structure. Studies on similar compounds highlight the role of specific substituents and structural motifs in determining their reactivity and interactions with other molecules. For instance, the presence of methoxy groups and cyano functionalities influences the electrophilic and nucleophilic properties of these compounds, affecting their potential for further chemical modifications (M. Seto et al., 2019).
Scientific Research Applications
Chemical Characteristics and Receptor Interaction
- 2-Cyano-5-methoxybenzoic acid, due to its structural characteristics, might interact with specific receptors or enzymes in biological systems, much like its structurally similar counterparts. For instance, studies on compounds with benzofuran and methoxybenzoyl moieties have revealed their potential interactions with GABAB receptors and implications in nociception and antinociception in animal models (Hammond & Moy, 1992).
Metabolism and Ex Vivo Studies
- The compound's metabolic fate and transformation products can be of significant interest, especially in understanding its bioactivity and potential toxicity. Research on similar compounds, like methoxybenzoic acids, has demonstrated their metabolism in ex vivo models like the incubated hen’s egg, indicating a potential pathway for 2-Cyano-5-methoxybenzoic acid's metabolism and its implication in studies related to xenobiotic metabolism (Kiep et al., 2008).
Role in Drug Development and Pharmacological Studies
- Compounds structurally related to 2-Cyano-5-methoxybenzoic acid have been explored for their therapeutic potentials, such as in the development of anticancer drugs, where their metabolic pathways and the structure-activity relationship are crucial for efficacy and safety profiling (Lee et al., 2004). Such insights can pave the way for investigating 2-Cyano-5-methoxybenzoic acid in a similar context.
Environmental and Toxicological Studies
- Understanding the impact of chemical compounds on biological systems extends to environmental and toxicological studies. Research on similar compounds has shed light on their bioaccumulation, interaction with biological receptors, and potential toxicological effects, which could be a reference point for assessing the environmental and health implications of 2-Cyano-5-methoxybenzoic acid (Stephanou et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit succinate dehydrogenase (sdh), a key enzyme in the tricarboxylic acid (tca) cycle
Mode of Action
If it indeed targets SDH like its similar compounds, it may inhibit the enzyme, disrupting the TCA cycle and energy production in cells .
Biochemical Pathways
If 2-Cyano-5-methoxybenzoic acid acts as an SDH inhibitor, it would affect the TCA cycle and the electron transport chain, both crucial for cellular respiration and energy production . Inhibition of SDH could lead to a buildup of succinate and a decrease in fumarate, disrupting these pathways and their downstream effects .
Result of Action
If it inhibits SDH, it could potentially lead to decreased energy production in cells, affecting their function and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Cyano-5-methoxybenzoic acid .
properties
IUPAC Name |
2-cyano-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVYSLAWUDQJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378977 | |
Record name | 2-cyano-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-methoxybenzoic acid | |
CAS RN |
179028-65-0 | |
Record name | 2-cyano-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-5-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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